molecular formula C12H21ClO2 B076008 Trimedlure CAS No. 12002-53-8

Trimedlure

Cat. No.: B076008
CAS No.: 12002-53-8
M. Wt: 232.74 g/mol
InChI Key: APMORJJNVZMVQK-UHFFFAOYSA-N
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Description

Trimedlure is a synthetic chemical compound widely used as an attractant for the Mediterranean fruit fly, Ceratitis capitata. This compound is particularly effective in pest management programs aimed at monitoring and controlling populations of this agricultural pest. This compound is a mixture of eight isomers of the tert-butyl esters of 4- and 5-chloro-2-methylcyclohexanecarboxylic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimedlure is synthesized through a series of chemical reactions involving the esterification of 4- and 5-chloro-2-methylcyclohexanecarboxylic acids with tert-butyl alcohol. The reaction typically involves the use of acid catalysts to facilitate the esterification process . The synthesis results in a mixture of eight isomers, which are then purified and formulated for use as an attractant .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to isolate the desired isomers .

Chemical Reactions Analysis

Types of Reactions

Trimedlure primarily undergoes esterification reactions during its synthesis. Additionally, it can participate in hydrolysis reactions under acidic or basic conditions, leading to the breakdown of the ester bonds and the formation of the corresponding carboxylic acids and alcohols .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Trimedlure exerts its effects by mimicking the natural pheromones produced by male Mediterranean fruit flies. The compound is highly attractive to male flies, which are drawn to traps baited with this compound. The molecular targets of this compound are the olfactory receptors in the antennae of the flies, which detect the chemical signals and trigger a behavioral response .

Biological Activity

Trimedlure, chemically known as tert-butyl 4(and 5)-chloro-2-methylcyclohexane-1-carboxylate (TML), is a synthetic compound primarily utilized as an attractant for various fruit fly species, particularly the Mediterranean fruit fly (Ceratitis capitata). This article delves into the biological activity of this compound, exploring its effectiveness, structural modifications, and implications in pest management.

This compound is characterized by its unique molecular structure, which plays a crucial role in its attractiveness to male fruit flies. The compound's effectiveness is largely attributed to its ability to mimic the natural pheromones released by female flies. The structural integrity of this compound is vital; studies have shown that modifications to its substituents can significantly affect its attractiveness. For instance, while certain halogen analogs maintain comparable levels of attraction to this compound, the presence of the 2-methyl substituent is critical for optimal efficacy .

Field Studies

Field trials have demonstrated that this compound is highly effective in attracting male C. capitata. A study reported that traps baited with this compound captured significantly more flies compared to traps using other lures, such as methyl eugenol. Specifically, traps utilizing a combination of this compound and other attractants showed a mean catch of 418.8 flies per trap, while those with only methyl eugenol caught about 215.2 flies .

Longevity and Release Rates

The longevity of this compound dispensers is critical for sustained pest control. Research indicates that polyethylene matrix dispensers significantly enhance the release rate and longevity of this compound compared to traditional cotton wick dispensers. In trials, polyethylene dispensers maintained effective attraction for up to 12 weeks, while cotton wicks showed diminished efficacy after just a few weeks .

Structural Modifications

A detailed study examined 68 structural variants of this compound to assess their attractiveness to C. capitata. It was found that while some modifications did not significantly reduce attractiveness, the retention of specific substituents was essential for maintaining high levels of attraction. For example, trifluoroethyl and ethyl halogenated variants demonstrated comparable or even superior persistence in attracting flies over extended periods .

Combination Lures

Another significant finding emerged from trials assessing lure combinations. The integration of this compound with other attractants like methyl eugenol and cuelure resulted in enhanced trapping efficiency. The combination lure yielded a catch that was statistically similar to that achieved by using this compound alone, underscoring the potential benefits of multi-lure strategies in pest surveillance .

Research Findings Summary Table

Study FocusKey FindingsImplications
Structural ModificationsRetention of 2-methyl substituent critical for attractionInform future synthetic modifications
Field EfficacyThis compound outperforms methyl eugenol in trapsSupports use in pest management strategies
LongevityPolyethylene dispensers last up to 12 weeksEnhances cost-effectiveness in pest control
Combination LuresMulti-lure systems increase catch ratesPotential for improved surveillance efficiency

Properties

IUPAC Name

tert-butyl 4-chloro-2-methylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMORJJNVZMVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCC1C(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70881005
Record name tert-Butyl 4-chloro-2-methylcyclohexane carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70881005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12002-53-8, 7771-58-6
Record name Cyclohexanecarboxylic acid, 4(or 5)-chloro-2-methyl-, 1,1-dimethylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name tert-Butyl 4-chloro-2-methylcyclohexane carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70881005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethylethyl 4(or 5)-chloro-2-methylcyclohexanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.274
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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